molecular formula C17H17N3O B7538670 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide

Cat. No. B7538670
M. Wt: 279.34 g/mol
InChI Key: HZBTXRMMBCJXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide, also known as DIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPA belongs to the class of indole-based compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the body. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to bind to the beta-amyloid protein, which is a key component of Alzheimer's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to decrease the production of beta-amyloid protein in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide in lab experiments is its high selectivity for specific proteins. This makes it an ideal tool for studying the function of these proteins in biological systems. However, one limitation of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research involving 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These probes could be used to detect the presence of specific proteins in vivo, which would greatly enhance our ability to study biological processes in real time. Another area of interest is the development of new therapeutic agents based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These agents could be used to treat a wide range of diseases, including cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can be achieved through a multi-step process that involves the reaction of 2,5-dimethylindole with pyridine-3-carboxylic acid, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide as a fluorescent probe for detecting the presence of specific proteins in biological samples. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-5-6-16-15(8-11)14(12(2)19-16)9-17(21)20-13-4-3-7-18-10-13/h3-8,10,19H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBTXRMMBCJXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide

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